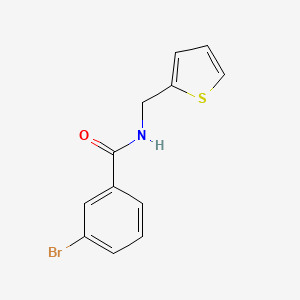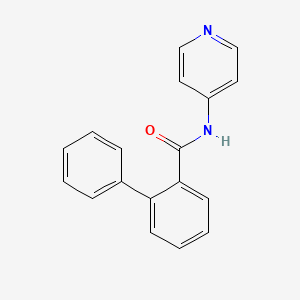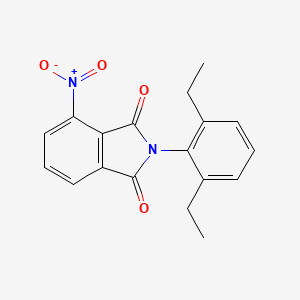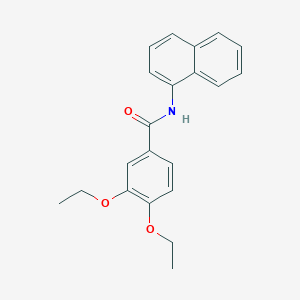![molecular formula C16H10ClNO2 B5880105 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)
4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid, also known as CCVBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CCVBA is a member of the stilbene family and has been found to exhibit interesting properties that make it a promising candidate for use in different areas of research.
作用機序
The mechanism of action of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid involves the formation of a complex with metal ions, which results in a change in the electronic structure of the molecule. This change leads to the emission of fluorescence, which can be measured and quantified. The selectivity of this compound for certain metal ions is due to the specific coordination chemistry of the molecule.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. This property makes it a safe and effective tool for use in various research applications.
実験室実験の利点と制限
One of the main advantages of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid is its high selectivity for certain metal ions, which makes it a valuable tool for the detection and quantification of these ions in biological and environmental samples. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a convenient tool for use in laboratory experiments.
One limitation of this compound is its limited selectivity for certain metal ions, which may limit its use in certain applications. Additionally, the fluorescence emission of this compound may be affected by other factors, such as pH and temperature, which may require careful optimization for accurate measurements.
将来の方向性
Future research on 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid could focus on the development of new derivatives with improved selectivity and sensitivity for different metal ions. Additionally, the use of this compound in other areas of research, such as imaging and sensing, could be explored. Finally, the development of new methods for the synthesis of this compound could lead to improvements in yield and purity, making it an even more valuable tool for scientific research.
合成法
The synthesis of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of a suitable acid to form the final product. This method has been optimized to yield high purity and yields of this compound.
科学的研究の応用
4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a valuable tool for the detection and quantification of these metal ions in biological and environmental samples.
特性
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-15-7-5-12(6-8-15)14(10-18)9-11-1-3-13(4-2-11)16(19)20/h1-9H,(H,19,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHTXKXGTDSRLY-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)


![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)
![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)
![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)



![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
